1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-10-5-1-2-6-11(10)19-13(9-4-3-7-16-8-9)12(14(20)21)17-18-19/h1-8H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBWLLMAIQQGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
- Azide compound bearing either the 2-chlorophenyl or pyridin-3-yl moiety.
- Terminal alkyne bearing the complementary substituent.
- Copper(I) catalyst, commonly copper(I) iodide (CuI).
- Reducing agent such as sodium ascorbate to maintain Cu(I) in solution.
- Solvents like dimethyl sulfoxide (DMSO), ethanol, or a mixture of water and organic solvents.
- Reaction temperature typically ranges from room temperature to mild heating (40–50 °C).
-
- The copper catalyst activates the terminal alkyne, facilitating its cycloaddition with the organic azide to form the 1,2,3-triazole ring selectively at the 1,4-positions.
-
- Formation of 1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole intermediate with a substituent at position 4 that can be further functionalized to the carboxylic acid.
Introduction of the Carboxylic Acid Group
-
- If the triazole intermediate contains a methyl or ester group at the 4-position, oxidation with potassium permanganate (KMnO₄) or hydrogen peroxide can convert it into the corresponding carboxylic acid.
- Alternatively, hydrolysis of esters under acidic or basic conditions (e.g., NaOH followed by acidification) can yield the carboxylic acid.
-
- The final product is purified by recrystallization or chromatographic techniques.
- Purity is validated by high-performance liquid chromatography (HPLC) aiming for ≥95%.
- Structural confirmation is done using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Alternative Synthetic Routes
-
- Pre-functionalization of the triazole ring or aromatic substituents with boronic acids or halides allows for palladium-catalyzed cross-coupling to introduce the 2-chlorophenyl or pyridin-3-yl groups.
Direct Substitution Reactions:
- Nucleophilic substitution on halogenated triazole intermediates can also be employed to install the desired aromatic substituents.
Representative Experimental Procedure (Adapted from Analogous Compounds)
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-chlorophenyl azide + 3-ethynylpyridine, CuI, sodium ascorbate, DMSO, 40-50 °C, 7 h | CuAAC to form triazole intermediate | ~85-90 |
| 2 | Oxidation with KMnO₄ in aqueous medium, room temperature to reflux | Conversion of methyl/ester to carboxylic acid | ~80-85 |
| 3 | Purification by recrystallization from hexane/ethyl acetate | Isolation of pure acid | - |
Research Findings and Optimization
- Catalyst Efficiency: The use of copper(I) iodide with sodium ascorbate is critical for high regioselectivity and yield in the cycloaddition step.
- Reaction Time and Temperature: Mild heating (40–50 °C) for several hours ensures complete conversion without decomposition.
- Solvent Effects: Polar aprotic solvents like DMSO enhance solubility of azides and alkynes, improving reaction rates.
- Purification: Advanced purification methods, including continuous flow reactors and chromatographic techniques, improve product purity and scalability for industrial applications.
- Structural Confirmation: NMR (¹H and ¹³C), mass spectrometry, and X-ray crystallography confirm the substitution pattern and carboxylic acid formation.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Azide and Alkyne | Pre-functionalized with 2-chlorophenyl and pyridin-3-yl groups | High purity starting materials required |
| Catalyst | Copper(I) iodide (CuI) + sodium ascorbate | Maintains Cu(I) state, essential for CuAAC |
| Solvent | DMSO, ethanol, or water-organic mixtures | Solubility and reaction rate optimization |
| Temperature | 25–50 °C | Mild heating accelerates reaction |
| Reaction Time | 6–8 hours | Monitored by TLC for completion |
| Oxidation Agent | Potassium permanganate (KMnO₄) or H₂O₂ | Converts methyl/ester to carboxylic acid |
| Purification | Recrystallization, chromatography | Ensures ≥95% purity |
| Characterization | NMR, HPLC, X-ray crystallography | Confirms structure and purity |
Comparative Notes
- The 2-chlorophenyl substituent differs from the 4-chlorophenyl analogs reported in literature but follows similar synthetic logic.
- The pyridin-3-yl group is introduced via azide or alkyne precursors, consistent with established CuAAC protocols.
- The carboxylic acid functionality at position 4 is typically introduced last to avoid interference with cycloaddition.
Chemical Reactions Analysis
1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkoxides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : It is believed that the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
- Case Studies : A study demonstrated that similar triazole compounds effectively inhibited the growth of breast cancer cells in vitro, suggesting a promising avenue for further investigation into this specific derivative's efficacy against various cancer types.
Antimicrobial Properties
Triazoles are known for their antimicrobial activity, which can be leveraged in developing new antibiotics:
- Spectrum of Activity : Preliminary studies suggest that 1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid exhibits activity against both Gram-positive and Gram-negative bacteria.
- Clinical Relevance : Given the rise of antibiotic-resistant strains, compounds like this one could play a crucial role in the development of new antimicrobial agents.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Research Findings : In animal models, triazole derivatives have shown potential in reducing inflammation markers, which could lead to therapeutic applications in treating chronic inflammatory diseases.
Fungicides
Due to their antifungal properties, triazole compounds are widely used in agriculture as fungicides:
- Mechanism : They inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.
- Field Studies : Trials have shown that similar compounds can effectively control fungal pathogens in crops such as wheat and corn, enhancing yield and quality.
Plant Growth Regulators
Some triazoles have been identified as plant growth regulators:
- Effects on Growth : They can influence plant growth patterns and stress responses, potentially improving resilience against environmental stressors.
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used as a building block for synthesizing new materials:
- Polymer Chemistry : It can be incorporated into polymers to enhance properties such as thermal stability and mechanical strength.
Coordination Chemistry
The compound can act as a ligand in coordination chemistry:
- Metal Complexes : Research indicates that it can form stable complexes with various metal ions, leading to applications in catalysis and sensor development.
Summary Table of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against Gram-positive and Gram-negative bacteria | |
| Anti-inflammatory treatments | Reduces inflammation markers in animal models | |
| Agricultural Science | Fungicides | Controls fungal pathogens in crops |
| Plant growth regulators | Improves resilience against environmental stress | |
| Materials Science | Synthesis of novel materials | Enhances polymer properties |
| Coordination chemistry | Forms stable metal complexes |
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The biological and chemical behavior of triazole-4-carboxylic acids is highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Key Observations:
- Pyridine vs. CF₃ : The pyridin-3-yl group may improve solubility and hydrogen-bonding capacity relative to the lipophilic CF₃ group in .
- Acidity : Carboxylic acids with electron-withdrawing groups (e.g., CF₃) exhibit lower pKa values, increasing ionization and reducing cell permeability compared to zwitterionic derivatives .
Biological Activity
1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉ClN₄O₂ |
| Molecular Weight | 300.70 g/mol |
| CAS Number | 1031977-12-4 |
| LogP | 2.3519 |
| Polar Surface Area | 59.182 Ų |
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit various biological pathways by binding to target proteins, thereby modulating their activity. This interaction can lead to alterations in cellular processes such as proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been investigated for its ability to intercalate into DNA, disrupting replication processes and inducing apoptosis in cancer cells. Studies have shown that similar triazole derivatives possess low multidrug resistance and high bioavailability, making them promising candidates for cancer therapy .
Enzyme Inhibition
The compound is also employed in biological research to study enzyme inhibition and protein-ligand interactions. It has been utilized to investigate the mechanisms underlying various biological processes, particularly those related to cancer and infectious diseases.
Comparison with Similar Compounds
Comparative studies have highlighted the unique biological properties of this compound against structurally similar compounds:
| Compound Name | Unique Aspects |
|---|---|
| 1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Lacks pyridinyl group; different reactivity |
| 5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | Lacks chlorophenyl group; affects interactions |
| 1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole | Lacks carboxylic acid group; influences solubility |
The specific combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Case Studies and Research Findings
Several studies have focused on the biological activity of triazole derivatives:
- Antiviral Activity : Research on triazole hybrids has demonstrated promising antiviral properties against viruses such as SARS-CoV and varicella-zoster virus. These studies indicate that modifications in the triazole structure can enhance antiviral potency while reducing cytotoxicity .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition have revealed that triazole derivatives can effectively inhibit key enzymes involved in cancer metabolism and viral replication. This highlights their potential as therapeutic agents in both oncology and infectious disease management .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid?
- The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) due to the triazole core. Key steps include:
- Functionalization of the pyridine ring at the 3-position with an alkyne group.
- Reaction of 2-chlorophenyl azide with the alkyne under Cu(I) catalysis to form the 1,2,3-triazole ring.
- Carboxylic acid group introduction via hydrolysis of a nitrile or ester precursor .
- Purity optimization often requires column chromatography (silica gel) followed by recrystallization from ethanol/water mixtures.
Q. Which spectroscopic techniques are critical for confirming the structure and regiochemistry of this compound?
- 1H/13C NMR : Assign signals for the pyridine (δ ~8.5–9.0 ppm), triazole (δ ~7.5–8.5 ppm), and chlorophenyl protons (δ ~7.0–7.5 ppm). The carboxylic acid proton may appear broad (δ ~12–14 ppm) .
- X-ray crystallography : Definitive confirmation of regiochemistry (1,4- vs. 1,5-triazole substitution) and molecular packing. A data-to-parameter ratio >14.3 ensures reliability in structural assignments .
- FTIR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and triazole C-N absorption (~1450 cm⁻¹) .
Advanced Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound, particularly in distinguishing between similar triazole derivatives?
- Cross-validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formula. For example, HRMS can differentiate between Cl (m/z 34.9689) and CF₃ (m/z 68.9952) substituents .
- Dynamic NMR : Probe rotational barriers in the triazole ring to identify steric hindrance from the chlorophenyl group, which may cause splitting in proton signals .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .
Q. What experimental design considerations are critical for studying the stability and reactivity of this compound under varying conditions?
- pH-dependent stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 40°C for 14 days. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to track carboxylic acid decomposition to amides or esters .
- Light sensitivity : Expose samples to UV (254 nm) and visible light for 48 hours. Use LC-MS to detect photodegradation products, such as dechlorinated intermediates .
- Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C typical for triazoles) .
Q. How can researchers elucidate the mechanism of action of this compound in biological systems, given its structural complexity?
- Docking studies : Use the triazole-carboxylic acid moiety as a zinc-binding group in metalloenzyme targets (e.g., carbonic anhydrase). Validate with IC50 assays and X-ray co-crystallography .
- Isotopic labeling : Synthesize 13C-labeled carboxylic acid derivatives to track metabolic pathways via NMR or mass spectrometry .
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace 2-chlorophenyl with 2,4-dichlorophenyl) and compare bioactivity to identify pharmacophores .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?
- Solubility profiling : Perform equilibrium solubility assays in DMSO, water, and ethanol at 25°C. Use nephelometry to detect precipitation thresholds. Conflicting data may arise from polymorphic forms; characterize solids via PXRD .
- LogP determination : Measure octanol/water partition coefficients (HPLC-based method) to reconcile discrepancies. Expected logP ~2.5 due to the hydrophilic carboxylic acid and hydrophobic aryl groups .
Methodological Best Practices
- Handling precautions : Use nitrile gloves and respiratory protection during synthesis to avoid exposure to azide intermediates .
- Crystallization optimization : Slow evaporation from DMF/EtOH mixtures yields single crystals suitable for X-ray analysis .
- Analytical cross-checks : Always corroborate HPLC purity (>95%) with 1H NMR integration to account for non-UV-active impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
